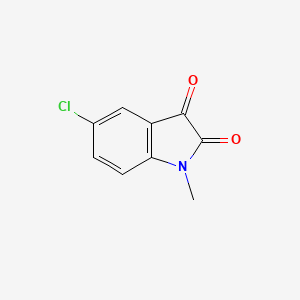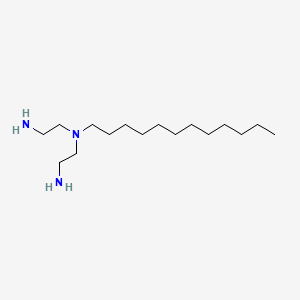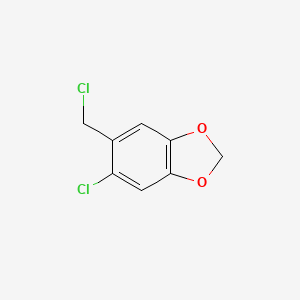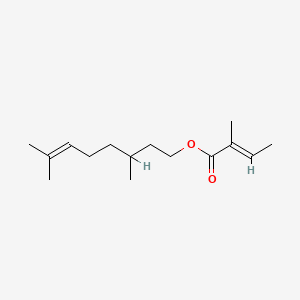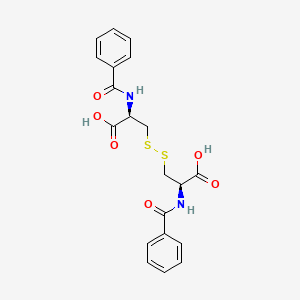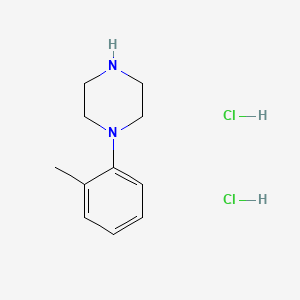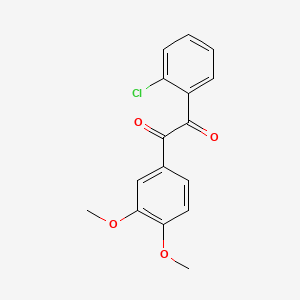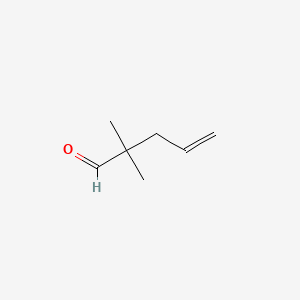
2,2-Dimethyl-4-pentenal
Descripción general
Descripción
2,2-Dimethyl-4-pentenal is a clear, colorless to light yellow liquid . It has a molecular formula of C7H12O and a molecular weight of 112.17 . It is used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol .
Synthesis Analysis
2,2-Dimethyl-4-pentenal has been used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol . It has also been used in the preparation of imine ligand via condensation with primary amine .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-4-pentenal is represented by the linear formula: H2C=CHCH2C(CH3)2CHO . The IUPAC Standard InChI is: InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2,2-Dimethyl-4-pentenal are not detailed in the search results, it is known to be used as an electrophile in various syntheses .Physical And Chemical Properties Analysis
2,2-Dimethyl-4-pentenal has a melting point of -53.35°C (estimate), a boiling point of 124-125 °C (lit.), and a density of 0.825 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4203 (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Cyclooctenoid Sesquiterpene Skeletons
2,2-Dimethyl-4-pentenal: is utilized as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeletons . These structures are significant in the study of cyclooctenoid sesquiterpenes like dactylol and 3a-epi-dactylol, which are compounds of interest due to their potential biological activities.
Preparation of Imine Ligands
In the field of coordination chemistry, 2,2-Dimethyl-4-pentenal is used for the preparation of imine ligands through condensation with primary amines . These ligands are crucial for creating complex molecules that can be used in catalysis and material science.
Analytical Chemistry
The compound’s properties, such as boiling point, density, and refractive index, make 2,2-Dimethyl-4-pentenal a candidate for use in analytical chemistry applications, particularly in the calibration of instruments and the development of new analytical methods .
Industrial Processes
2,2-Dimethyl-4-pentenal: finds application in industrial processes as a chemical intermediate. Its reactivity allows it to be used in various synthetic pathways, contributing to the manufacture of complex organic compounds .
Environmental Science
Due to its chemical properties, 2,2-Dimethyl-4-pentenal is studied for its environmental impact, particularly its toxicity to aquatic life and potential long-lasting effects . Understanding its behavior in the environment is crucial for risk assessment and management.
Food Technology
While specific applications of 2,2-Dimethyl-4-pentenal in food technology are not extensively documented, its chemical stability and potential as a flavor or fragrance component may lead to research interest in this area .
Safety and Hazards
2,2-Dimethyl-4-pentenal is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Mecanismo De Acción
Target of Action
It has been used as an electrophile in the synthesis of rearranged bicyclo[630]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol . This suggests that it may interact with nucleophilic entities in biological systems.
Mode of Action
It has been used as an electrophile in chemical synthesis . Electrophiles are species that seek electrons and tend to react with nucleophiles, which are electron-rich species. This suggests that 2,2-Dimethyl-4-pentenal may interact with its targets through electrophilic addition or substitution mechanisms.
Biochemical Pathways
Given its use in the synthesis of certain isoprenoid skeletons , it may be involved in the isoprenoid biosynthesis pathway or other related metabolic pathways.
Result of Action
Its role as an electrophile suggests that it may form covalent bonds with nucleophilic sites on biomolecules, potentially leading to changes in their structure and function .
Propiedades
IUPAC Name |
2,2-dimethylpent-4-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSDIWHOOOBQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203502 | |
| Record name | 2,2-Dimethylpent-4-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | 2,2-Dimethyl-4-pentenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2-Dimethyl-4-pentenal | |
CAS RN |
5497-67-6 | |
| Record name | 2,2-Dimethyl-4-pentenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5497-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylpent-4-enal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005497676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-4-pentenal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylpent-4-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpent-4-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethyl-4-pentenal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377AT76G2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,2-Dimethyl-4-pentenal in organic synthesis, particularly in the context of the provided research?
A1: 2,2-Dimethyl-4-pentenal serves as a crucial building block in organic synthesis, specifically in the construction of complex cyclic molecules. In the total synthesis of Dactylol [], this compound participates in a key three-component coupling reaction. [] This reaction involves the 1,4-addition of a methylcopper reagent to cyclopentenone, followed by trapping the resulting enolate with 2,2-Dimethyl-4-pentenal. This sequence efficiently forms the foundation for the bicyclo[6.3.0]undecane skeleton found in Dactylol.
Q2: Can you elaborate on the role of 2,2-Dimethyl-4-pentenal in the synthesis of 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one as described in the research?
A2: While the provided abstract [] doesn't explicitly detail the step-by-step synthesis, it lists 2,2-Dimethyl-4-pentenal as an intermediate in the copper(I)-catalyzed photocycloaddition leading to 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one. This suggests that the compound likely undergoes a series of photochemical transformations, potentially involving cyclization and rearrangements, to ultimately form the final bicyclic ketone product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




